molecular formula C7H6BrNO B12964566 2-Bromo-5-methylisonicotinaldehyde

2-Bromo-5-methylisonicotinaldehyde

Cat. No.: B12964566
M. Wt: 200.03 g/mol
InChI Key: FMOTWAQASFCESA-UHFFFAOYSA-N
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Description

2-Bromo-5-methylisonicotinaldehyde is a halogenated pyridine derivative with an aldehyde functional group at position 4, a bromine atom at position 2, and a methyl group at position 5 of the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables nucleophilic additions or condensations, and the bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). Its molecular formula is C₇H₆BrNO, with a molecular weight of 216.04 g/mol. The methyl and bromine substituents influence its steric and electronic properties, making it distinct from other isonicotinaldehyde derivatives.

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

2-bromo-5-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H6BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3

InChI Key

FMOTWAQASFCESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylisonicotinaldehyde typically involves the bromination of 5-methylisonicotinaldehyde. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM). The reaction is carried out at low temperatures (0°C) to control the addition of bromine, followed by a gradual increase in temperature to complete the reaction .

Industrial Production Methods

Industrial production of 2-Bromo-5-methylisonicotinaldehyde may involve similar bromination techniques but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methylisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9)

  • Molecular Formula: C₆H₃BrClNO
  • Molecular Weight : 220.45 g/mol
  • Key Differences: Replaces the methyl group at position 5 with chlorine.

2-Bromo-3-chloroisonicotinaldehyde

  • Key Differences : Bromine at position 2 and chlorine at position 3 (vs. methyl at 5). The altered substitution pattern modifies the electronic environment of the aldehyde group, impacting its participation in condensation reactions .

Functional Group Variants

Methyl 2-Bromo-5-methylnicotinate (CAS 136227-39-9)

  • Molecular Formula: C₈H₈BrNO₂
  • Molecular Weight : 244.06 g/mol
  • Key Differences : Replaces the aldehyde group with a methyl ester. The ester group enhances stability but reduces reactivity in nucleophilic additions. Commonly used as a precursor for hydrolysis to carboxylic acids .

5-Chloro-2-methylisonicotinic Acid (CAS 88912-26-9)

  • Molecular Formula: C₇H₆ClNO₂
  • Molecular Weight : 187.58 g/mol
  • Key Differences : Carboxylic acid functional group instead of aldehyde. This increases acidity (pKa ~4–5) and utility in salt formation or coordination chemistry .

Amino-Substituted Analogues

2-Amino-5-methylnicotinaldehyde (CAS 1023814-35-8)

  • Key Differences: Substitutes bromine at position 2 with an amino group. The amino group enhances basicity and participation in Schiff base formation, expanding its use in ligand synthesis .

6-Amino-5-methylnicotinaldehyde (CAS 1288989-75-2)

  • Key Differences: Amino group at position 6 instead of bromine at 2. The altered substitution directs reactivity toward electrophilic aromatic substitution at position 2 .

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
2-Bromo-5-methylisonicotinaldehyde C₇H₆BrNO 216.04 Aldehyde Br (2), CH₃ (5)
5-Bromo-2-chloronicotinaldehyde C₆H₃BrClNO 220.45 Aldehyde Br (5), Cl (2)
Methyl 2-bromo-5-methylnicotinate C₈H₈BrNO₂ 244.06 Ester Br (2), CH₃ (5)
5-Chloro-2-methylisonicotinic acid C₇H₆ClNO₂ 187.58 Carboxylic acid Cl (5), CH₃ (2)

Key Research Findings

Electronic Effects : Bromine at position 2 in 2-Bromo-5-methylisonicotinaldehyde activates the aldehyde group for nucleophilic attacks compared to chlorine-substituted analogues, which exhibit slower reaction kinetics in condensations .

Stability : Ester derivatives like Methyl 2-bromo-5-methylnicotinate exhibit longer shelf lives than aldehyde-containing compounds, which are prone to oxidation .

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